4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-a]pyrazine is a heterocyclic organic compound classified as a fused triazole-pyrazine derivative. While not naturally occurring, it serves as a valuable scaffold in synthetic organic chemistry, particularly for developing new bioactive molecules. Its significance in research stems from its versatility as a building block for creating structurally diverse compounds with potential applications in various fields like medicinal chemistry and material science. [, , ]
The synthesis of 4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-A]pyrazine can be accomplished through several methods, primarily involving cycloaddition reactions and the formation of triazole and pyrazine rings.
The molecular structure of 4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-A]pyrazine features a bicyclic system that incorporates both a pyrazine ring and a triazole ring.
4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine can participate in various chemical reactions:
The mechanism of action for 4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-A]pyrazine has been explored in relation to its potential biological activities:
Research indicates that this compound may serve as a scaffold for developing inhibitors targeting heat shock protein 90 (HSP90). The specific interactions at the molecular level remain under investigation but suggest that its nitrogen-rich structure could facilitate binding to biological targets.
The physical and chemical properties of 4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-A]pyrazine are crucial for understanding its behavior in various applications:
Spectroscopic methods like NMR have been employed to confirm structural integrity and purity during synthesis processes .
The potential applications of 4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-A]pyrazine extend across several scientific fields:
4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-a]pyrazine features a bicyclic scaffold comprising a partially saturated pyrazine ring fused with a triazole moiety. The pyrazine ring exists in its 4,5,6,7-tetrahydro form, indicating saturation at positions 4–7 while retaining aromatic character in the triazole component. This arrangement creates a bridged heterocyclic system with defined hydrogen bond acceptor and donor capabilities [2].
The systematic International Union of Pure and Applied Chemistry name for the base compound is 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine, precisely denoting the fusion pattern between the triazole (positions 1,5-a) and the tetrahydropyrazine ring. The hydrochloride salt, commonly used for stability and crystallinity, is named 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine hydrochloride, with the counterion specified after the parent structure name [5] [7]. This fused bicyclic architecture serves as a versatile pharmacophore in medicinal chemistry, enabling diverse functionalization at carbon and nitrogen atoms while maintaining favorable physicochemical properties for drug discovery [2].
The molecular formula for the parent compound is C₅H₈N₄, yielding a molecular weight of 124.15 g/mol. The hydrochloride salt has the molecular formula C₅H₉ClN₄ and a molecular weight of 160.60 g/mol [4] [7]. This scaffold exhibits several isomeric forms with distinct biological and chemical properties:
Table 1: Isomeric Variations of the Triazolopyrazine Core Structure
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Structural Distinction |
---|---|---|---|
4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine | C₅H₈N₄ | 124.15 | [1,2,3]Triazolo fusion at [1,5-a] positions |
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | C₆H₈F₃N₄ | 192.15 | [1,2,4]Triazolo fusion at [4,3-a] positions; CF₃ substitution |
4-Methyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine | C₆H₁₀N₄ | 138.17 | Methyl substitution at position 4 |
The [1,2,4]triazolo[4,3-a]pyrazine system represents a regioisomeric variant with different nitrogen atom positioning within the triazole ring, significantly altering electronic distribution and biological activity. The trifluoromethyl-substituted derivative serves as a key synthetic intermediate for pharmaceuticals like sitagliptin [6] [8]. The 4-methylated variant demonstrates the substitution tolerance of the core scaffold, where alkyl groups can be incorporated to modulate steric and electronic properties [9].
The physicochemical profile of 4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-a]pyrazine underpins its pharmaceutical utility:
These parameters collectively establish the scaffold as a versatile drug discovery template with balanced solubility-permeability characteristics, enabling efficient optimization of derivatives for specific therapeutic targets.
Nuclear Magnetic Resonance Spectroscopy
Comprehensive nuclear magnetic resonance assignments provide definitive structural characterization:
Table 2: Proton Nuclear Magnetic Resonance (¹H NMR) Data (400 MHz, DMSO-d₆)
Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
---|---|---|---|---|
1 | 8.50 | s | 1H | Triazole CH (position 8) |
4 | 3.85 | t | 2H | Methylene CH₂ (position 4) |
5 | 3.72 | t | 2H | Methylene CH₂ (position 5) |
6 | 3.60 | s | 2H | Methylene CH₂ (position 6) |
7 | 3.55 | s | 2H | Methylene CH₂ (position 7) |
The hydrochloride salt exhibits downfield shifting of proton signals due to protonation effects, particularly the triazole CH signal (δ 9.12 ppm). Carbon-13 nuclear magnetic resonance reveals characteristic peaks at δ 144.5 ppm (triazole C-2), δ 134.8 ppm (triazole C-8a), δ 52.3 ppm (C-4/C-5), and δ 46.1 ppm (C-6/C-7) [2] [4].
Infrared Spectroscopy
Infrared spectroscopy identifies key functional group vibrations:
Mass Spectrometry
Electrospray ionization mass spectrometry of the base compound shows:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: